4-(2-Furyl)butan-2-one

Hydrogenolysis Regioselectivity Furan Ring Opening

Sourcing a non-conjugated furan ketone with verified flavor regulatory status often forces teams to choose between unverified analogs and lengthy compliance delays. 4-(2-Furyl)butan-2-one resolves both constraints simultaneously: - FEMA GRAS (No. 4120), FDA EAFUS-listed, and JECFA-evaluated (No. 1510) for direct use as a flavoring agent with a reproducible spicy caramel organoleptic profile. - Non-conjugated ethylene spacer architecture delivers 92-93% remote C-O cleavage selectivity under Pt catalysis, avoiding the mixed product distributions (60-65%) seen with conjugated analogs like 4-(2-furyl)-3-buten-2-one. - Scalable Michael-addition route ensures cost-effective multigram supply; commercially available in 95% purity with ambient shipping.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 699-17-2
Cat. No. B1293805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Furyl)butan-2-one
CAS699-17-2
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCC(=O)CCC1=CC=CO1
InChIInChI=1S/C8H10O2/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6H,4-5H2,1H3
InChIKeyGGJUJWSDTDBTLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Furyl)butan-2-one Overview


4-(2-Furyl)butan-2-one, also known as furfurylacetone or 1-(2-furyl)butan-3-one, is a heteroaromatic ketone with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol [1]. The compound features a furan ring linked to a butan-2-one chain via a saturated ethylene spacer, resulting in a non-conjugated system where the carbonyl group is electronically isolated from the furan nucleus [2]. This structural feature differentiates it from conjugated analogs such as 4-(2-furyl)-3-buten-2-one, which contains an α,β-unsaturated ketone moiety [2]. The compound is a colorless solid with a spicy caramel aroma , a boiling point of 203°C (estimated), and a density of 1.0361 g/cm³ . It is approved for use as a flavoring agent in food and beverages [3].

4-(2-Furyl)butan-2-one: Why Precise Selection Matters


4-(2-Furyl)butan-2-one belongs to a class of furan-containing ketones that exhibit profound structure-dependent reactivity in catalytic transformations, ring-opening pathways, and organoleptic properties. The presence or absence of conjugation between the furan ring and the carbonyl group, the position of substitution on the furan ring, and the length of the alkyl spacer critically determine the compound's behavior in hydrogenolysis, acid-catalyzed ring opening, and its sensory profile [1][2]. Consequently, the use of a 'closest analog' without rigorous verification of the specific structural feature required for a given application can lead to unexpected reaction outcomes, altered product distributions, or non-compliance with regulatory flavor standards. The quantitative evidence presented below establishes that 4-(2-furyl)butan-2-one possesses measurable, application-critical differences relative to its closest structural analogs that cannot be assumed absent head-to-head data.

4-(2-Furyl)butan-2-one: Comparative Evidence


Hydrogenolysis Regioselectivity

Under vapor-phase hydrogenation over a platinum catalyst, 4-(2-furyl)butan-2-one (a non-conjugated ketone) undergoes furan ring opening with 92–93% selectivity at the C–O bond remote from the side chain. In contrast, its conjugated analog 4-(2-furyl)-3-buten-2-one exhibits only 60–65% remote C–O bond cleavage, with 30–40% cleavage at the adjacent C–O bond [1]. The absence of conjugation between the furan ring and the carbonyl group in 4-(2-furyl)butan-2-one is the direct structural cause of this significant difference in regioselectivity.

Hydrogenolysis Regioselectivity Furan Ring Opening Platinum Catalysis

Acid-Catalyzed Ring Opening

Under Brønsted acid catalysis (HCl, 80°C), 4-(2-furyl)butan-2-one (compound 1b) yields multiple ring-opened products. In contrast, the 5-methyl-substituted analog 4-(5-methyl-2-furyl)-2-butanone (compound 1a) proceeds to a single product in up to 92% yield after 24 hours [1]. The study explicitly notes that the presence of the 5-methyl substituent drastically alters the reaction pathway and product distribution, demonstrating that even minor furan ring substitution profoundly influences reactivity.

Acid Catalysis Ring Opening Biomass Conversion Reaction Pathway

Regulatory & Organoleptic Profile

4-(2-Furyl)butan-2-one is listed in the FDA's Substances Added to Food (formerly EAFUS) inventory as a flavoring agent or adjuvant [1], with FEMA GRAS designation (FEMA No. 4120) [2] and JECFA evaluation (JECFA No. 1510) [3]. Its organoleptic profile is defined as a 'spicy caramel' odor . Many closely related furan-containing ketones (e.g., 2-furylacetone, 4-(2-furyl)-3-buten-2-one) do not have the same breadth of documented regulatory acceptance or defined sensory characterization for direct food use.

Flavor Fragrance Regulatory Status Organoleptic

Synthetic Accessibility

A common and scalable synthetic route to 4-(2-furyl)butan-2-one involves the Michael addition of furan to methyl vinyl ketone, a well-established transformation that proceeds under relatively mild conditions and is amenable to large-scale preparation . In contrast, the positional isomer 1-(2-furyl)butan-2-one (CAS 4208-63-3) requires alternative synthetic strategies that are less direct and may involve additional steps or more expensive starting materials.

Synthesis Michael Addition Organic Synthesis Scalability

4-(2-Furyl)butan-2-one: Validated Applications


Regioselective Furan Ring Opening

When a hydrogenation or hydrogenolysis process demands high selectivity for cleavage of the furan C–O bond remote from the side chain, 4-(2-furyl)butan-2-one is the substrate of choice. Its 92–93% remote cleavage selectivity under platinum catalysis [1] enables the reliable production of specific aliphatic intermediates. The conjugated analog 4-(2-furyl)-3-buten-2-one would produce a significantly different mixture due to its lower (60–65%) remote selectivity, making it unsuitable for applications where a defined product is required.

Acid-Catalyzed Biomass Conversion

For studies investigating the acid-catalyzed valorization of furanic biomass compounds, 4-(2-furyl)butan-2-one serves as a model substrate that yields multiple ring-opened products [2]. This behavior is directly contrasted with the 5-methyl-substituted analog, which gives a single product in high yield. Researchers aiming to explore complex product distributions or to understand the influence of furan ring substitution on reaction pathways should select the unsubstituted 4-(2-furyl)butan-2-one.

Food and Beverage Flavor Formulation

In the development of new food or beverage products, the use of 4-(2-furyl)butan-2-one as a flavoring agent is supported by FDA EAFUS listing, FEMA GRAS status (FEMA No. 4120), and JECFA evaluation (JECFA No. 1510) [3][4]. Its defined 'spicy caramel' odor profile allows for predictable and reproducible sensory outcomes. Analogs lacking this regulatory and organoleptic documentation present unnecessary compliance and quality control risks for food manufacturers.

Large-Scale Synthesis

For projects requiring multigram or larger quantities of a furan-containing ketone building block, 4-(2-furyl)butan-2-one offers a practical advantage due to its straightforward synthesis via Michael addition of furan to methyl vinyl ketone . This route is more scalable and cost-effective than those required for positional isomers such as 1-(2-furyl)butan-2-one, making it the preferred choice for process development and industrial applications.

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